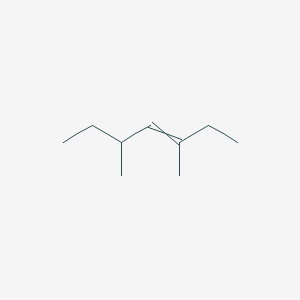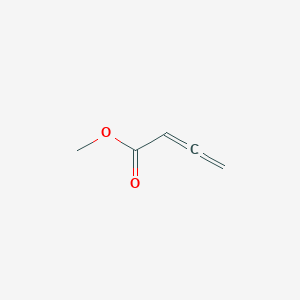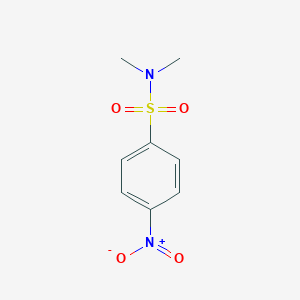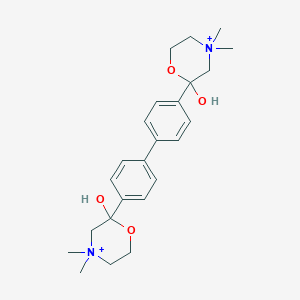
3,5-Dimethylhept-3-ene
Overview
Description
3,5-Dimethylhept-3-ene is an organic compound with the molecular formula C9H18. It is a hydrocarbon belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond. The compound is a colorless liquid at room temperature and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethylhept-3-ene can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 3,5-dimethylheptan-3-ol using a strong acid such as sulfuric acid or phosphoric acid. The reaction is typically carried out at elevated temperatures to facilitate the elimination of water and formation of the double bond.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. This method allows for precise control over the position of the double bond.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic dehydrogenation of the corresponding alkane. This process involves the use of metal catalysts such as platinum or palladium at high temperatures to remove hydrogen atoms and form the double bond.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylhept-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or ozone to form corresponding diols or carbonyl compounds.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium on carbon can convert it to 3,5-dimethylheptane.
Substitution: The compound can undergo halogenation reactions, where halogens such as chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst.
Substitution: Halogens such as chlorine or bromine in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Formation of diols or carbonyl compounds.
Reduction: Formation of 3,5-dimethylheptane.
Substitution: Formation of dihalides such as 3,5-dimethyl-3,4-dichloroheptane.
Scientific Research Applications
3,5-Dimethylhept-3-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving the metabolism of alkenes and their derivatives.
Medicine: Research into the biological activity of this compound and its derivatives can lead to the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a monomer in polymerization reactions.
Mechanism of Action
The mechanism of action of 3,5-Dimethylhept-3-ene in chemical reactions involves the interaction of its double bond with various reagents. For example:
Oxidation: The double bond reacts with oxidizing agents to form epoxides or diols, which can further react to form carbonyl compounds.
Reduction: The double bond is hydrogenated in the presence of a catalyst, leading to the formation of a saturated alkane.
Substitution: The double bond undergoes electrophilic addition with halogens, resulting in the formation of dihalides.
Comparison with Similar Compounds
3,5-Dimethylhept-3-ene can be compared with other similar alkenes such as:
3,5-Dimethylhex-3-ene: This compound has a similar structure but with a shorter carbon chain.
3,5-Dimethylhept-2-ene: This isomer has the double bond in a different position, leading to different reactivity and properties.
3,5-Dimethylheptane: The fully saturated analog of this compound, lacking the double bond.
The uniqueness of this compound lies in its specific structure, which influences its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
3,5-dimethylhept-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-5-8(3)7-9(4)6-2/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOLZWHOQAEIAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=C(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B97399.png)






![methyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B97415.png)





